molecular formula C11H14ClFN2 B1426884 2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine CAS No. 1340454-17-2

2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No. B1426884
CAS RN: 1340454-17-2
M. Wt: 228.69 g/mol
InChI Key: SWUYIEMZURPOKG-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-3-fluorophenyl)acetic acid” is somewhat similar to the one you’re asking about . It’s a white to yellow solid with a molecular weight of 188.59 .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-3-fluorophenyl)acetic acid” is 1S/C8H6ClFO2/c9-6-2-1-5 (3-7 (6)10)4-8 (11)12/h1-3H,4H2, (H,11,12) . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“2-(4-Chloro-3-fluorophenyl)acetic acid” is a white to yellow solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Medicine: Targeted Drug Development

This compound has potential applications in the development of targeted drugs due to its unique structure, which allows for selective binding to biological targets. It could be used to create molecules that interact with specific enzymes or receptors involved in disease processes, leading to the development of new medications with improved efficacy and reduced side effects .

Agriculture: Pest Control Agents

In agriculture, derivatives of this compound could be synthesized to act as pest control agents. Its structural properties may be conducive to creating substances that can disrupt the nervous system of pests, providing a more targeted approach to pest management and reducing the need for broad-spectrum pesticides .

Material Science: Synthesis of Advanced Polymers

The compound’s reactive amine group makes it a candidate for the synthesis of advanced polymers. These polymers could have applications in creating new materials with specific mechanical, thermal, or electrical properties, which could be used in various industries, including automotive, aerospace, and electronics .

Environmental Science: Analytical Chemistry Reagents

In environmental science, this compound could be utilized as a reagent in analytical chemistry to detect and quantify pollutants. Its chemical structure could be tailored to react with specific environmental contaminants, allowing for more accurate monitoring of pollution levels .

Biochemistry: Study of Protein Interactions

Biochemically, it could be used to study protein interactions. By attaching a fluorescent tag to this compound, researchers could track its binding to proteins, aiding in the understanding of cellular processes and the discovery of new biochemical pathways .

Pharmacology: Neurological Research

In pharmacology, this compound could be valuable in neurological research. Its ability to cross the blood-brain barrier could make it a useful tool in the development of treatments for neurological disorders, such as Alzheimer’s disease or Parkinson’s disease, by serving as a carrier for therapeutic agents .

Safety And Hazards

The compound “2-(4-Chloro-3-fluorophenyl)acetic acid” has some safety hazards associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUYIEMZURPOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC(=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 3
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 4
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 5
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 6
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine

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